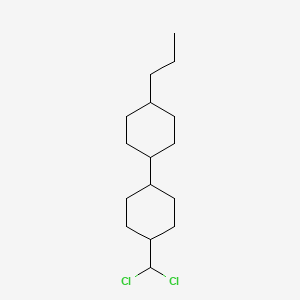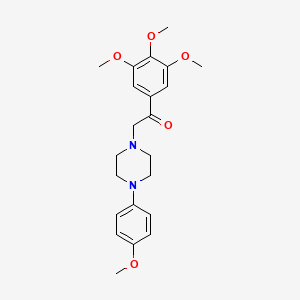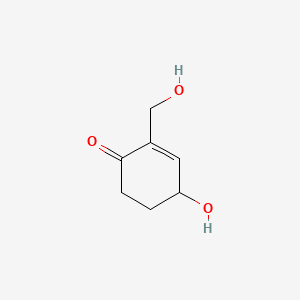
(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) is a chemical compound with the molecular formula C6H8O5. It is known for its unique structure, which includes a dioxolane ring and a carboxylic acid group. This compound is often used as an intermediate in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of dioxolane derivatives and carboxylic acid precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles. Large-scale production often involves optimizing the reaction conditions to maximize yield and minimize impurities. This can include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or other reduced forms of the compound. Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used .
Scientific Research Applications
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules.
In biology and medicine, this compound can be used in the study of enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing the activity of different enzymes and understanding their roles in biological processes .
In industry, 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) is used in the production of specialty chemicals and materials. Its versatility and reactivity make it an important component in the manufacture of various products, including polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes .
For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s catalytic activity. This can lead to changes in the metabolic pathways and the production of different metabolites.
Comparison with Similar Compounds
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-, (4S)-(9CI) can be compared with other similar compounds, such as 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid. While these compounds share some structural similarities, they may differ in their reactivity, stability, and applications .
For instance, the presence of different functional groups or substituents can influence the compound’s chemical properties and its behavior in various reactions.
Properties
CAS No. |
294659-27-1 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(4S)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c1-6(2)10-3(4(7)8)5(9)11-6/h3H,1-2H3,(H,7,8)/t3-/m0/s1 |
InChI Key |
GQSBSTKUXFIDSL-VKHMYHEASA-N |
Isomeric SMILES |
CC1(O[C@H](C(=O)O1)C(=O)O)C |
Canonical SMILES |
CC1(OC(C(=O)O1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















